- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiationModern Polymeric Materials for Environmental Applications, 2006, 129, 129-132,
Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)
El 2,4-Dihidroxibenzaldehído es un compuesto orgánico aromático que presenta dos grupos hidroxilo y un grupo formilo en posiciones orto y para del anillo de benceno. Esta estructura le confiere propiedades químicas versátiles, como su capacidad para actuar como ligando en complejos metálicos y participar en reacciones de condensación y formación de heterociclos. Es un intermedio valioso en síntesis orgánica, especialmente en la producción de flavonoides y otros compuestos bioactivos. Su alta pureza y reactividad lo hacen adecuado para aplicaciones en investigación farmacéutica y desarrollo de materiales avanzados. Además, su doble funcionalidad hidroxílica permite modificaciones selectivas, facilitando su uso en química fina.

2,4-Dihydroxybenzaldehyde structure
Nombre del producto:2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Dihydroxybenzaldehyde
- beta-Resorcylaldehyde
- 2,4,6-TRIPHENYL-S-TRIAZINE
- 2,4-dihydroxy-benzaldehyde
- 2,4-Dihydroxybenzene carbonal
- 4-Formylresorcinol
- 4-Hydroxysalicylaldehyde
- Benzaldehyde,2,4-dihydroxy
- ethyl 7-hydroxycoumarin-3-carboxylate
- p-hydroxysalicylic aldehyde
- resorcialdehyde
- β-Resorcylaldehyde
- Benzaldehyde, 2,4-dihydroxy-
- beta-Resorcaldehyde
- beta-Resorcinaldehyde
- beta-Resorcylic aldehyde
- 2,4-Dihydroxybenzenecarbonal
- Salicylaldehyde, 4-hydroxy-
- 4-Hydroxysalicyladehyde
- 2,4-Dihydroxybenzaldehyd
- beta-Rosorcaldehyde
- .beta.-Resorcylaldehyde
- .beta.-Resorcaldehyde
- .beta.-Resorcinaldehyde
- .beta.-Resorcylic aldehyde
- 2,4-Dihydroxybenzaldehyde (ACI)
- β-Resorcylaldehyde (6CI, 8CI)
- 2,4-Dihydroxybezaldehyde
- 2,4-Dihydroxysalicylaldehyde
- 4-Formylbenzene-1,3-diol
- 6-Formylresorcinol
- NC 012
- NSC 8690
- β-Resorcaldehyde
- β-Resorcinaldehyde
- β-Resorcylic aldehyde
- BETA-RESORCYLADLEHYDE
- á-resorcylaldehyde
- 2,4-DIHYDROXYLBENZALDEHYDE
- 2,4-Dihydroxybenzaldehyde,98%
- 4-Dihydroxybenzaldehyde
- 2,4-Dihydroxybenzald
- b-resorcylaldehyde
- NSC8690
- 4-08-00-01753 (Beilstein Handbook Reference)
- b-Resorcinaldehyde
- NSC-8690
- NS00040433
- BRN 0878548
- 2,4-bis(oxidanyl)benzaldehyde
- DIHYDROXYBENZALDEHYDE, 2,4-
- HMS2270K22
- AKOS000118990
- 95-01-2
- A934060
- EN300-21460
- .BETA.-RESORCYLALDEHYDE [MI]
- 2,4-dihydroxyl benzaldehyde
- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
- BDBM50140239
- SMR000639137
- AI3-24367
- MLS001076174
- UNII-772JOF6LZS
- MFCD00011686
- 24-Dihydroxybenzaldehyde
- CHEMBL243587
- Resorcinal
- AC-24172
- Q27121977
- A845149
- b-Resorcaldehyde
- FT-0610123
- A-Resorcylaldehyde
- CS-W007539
- 772JOF6LZS
- F11148
- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
- 2,4dihydroxybenzaldehyde
- 2,4-dihydroxy benzaldehyde
- 2,4-Dihydroxybenzaldehyde, 98%
- SY007063
- F1995-0226
- SCHEMBL93513
- Z104497974
- EINECS 202-383-1
- D0564
- STR01512
- AMY25823
- PD158252
- 2,4 dihydroxybenzaldehyde
- Beta-resorcyl aldehyde
- 2,4,-dihydroxybenzaldehyde
- HY-W007539
- AP-065/40195541
- b-Resorcylic aldehyde
- DTXSID8021806
- 2,4-dihydoxy-benzaldehyde
- NCGC00247446-01
- 2,4-Dihyroxybenzaldehyde
- W-100175
- CHEBI:50198
- STK299744
- BBL012171
- DTXCID101806
- DB-027606
-
- MDL: MFCD00011686
- Renchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
- Clave inchi: IUNJCFABHJZSKB-UHFFFAOYSA-N
- Sonrisas: O=CC1C(O)=CC(O)=CC=1
- Brn: 878548
Atributos calculados
- Calidad precisa: 138.03200
- Masa isotópica única: 138.031694
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 124
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 57.5
- Xlogp3: 1.5
- Recuento de constructos de variantes mutuas: 12
Propiedades experimentales
- Color / forma: Off white to brownish yellow powder.
- Denso: 1.2667 (rough estimate)
- Punto de fusión: 135-137 °C (lit.)
- Punto de ebullición: 220-228 °C/22 mmHg(lit.)
- Punto de inflamación: 220℃/22mm
- índice de refracción: 1.4600 (estimate)
- Disolución: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- Coeficiente de distribución del agua: dissolution
- Estabilidad / vida útil: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.53000
- Logp: 0.91030
- Sensibilidad: Air Sensitive
- PKA: 7.56±0.18(Predicted)
- Merck: 8156
- Disolución: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
2,4-Dihydroxybenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S26-S36-S37/39
- Rtecs:VH3600000
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:I; II; III
- Términos de riesgo:R22; R36/37/38
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
- TSCA:Yes
2,4-Dihydroxybenzaldehyde Datos Aduaneros
- Código HS:29124900
- Datos Aduaneros:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4-Dihydroxybenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
¥761.00 | 2024-04-24 | |
Enamine | EN300-21460-25.0g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 25.0g |
$38.0 | 2023-07-06 | |
Key Organics Ltd | STR01512-10MG |
2,4-Dihydroxybenzaldehyde |
95-01-2 | >95% | 10mg |
£63.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |
2,4-Dihydroxybenzaldehyde, 98% |
95-01-2 | 98% | 100g |
¥2204.00 | 2023-03-03 | |
eNovation Chemicals LLC | D781109-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
$150 | 2023-09-03 | |
Life Chemicals | F1995-0226-10g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 10g |
$84.0 | 2023-09-06 | |
eNovation Chemicals LLC | D660636-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 97% | 100g |
$200 | 2024-06-05 | |
Life Chemicals | F1995-0226-1g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 25g |
¥61 | 2024-07-19 | |
Life Chemicals | F1995-0226-0.25g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 0.25g |
$18.0 | 2023-09-06 |
2,4-Dihydroxybenzaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt
1.2 30 min, rt; 1 h
1.2 30 min, rt; 1 h
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
Referencia
- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier ReactionsJournal of Combinatorial Chemistry, 2004, 6(2), 270-274,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C
Referencia
- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivativesInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
- Simplification of the Gattermann synthesis of hydroxy aldehydesJournal of the American Chemical Society, 1923, 45, 2373-7,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Magnesium oxide ; 15 min
Referencia
- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditionsNew Journal of Chemistry, 2018, 42(6), 4590-4595,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Water
Referencia
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reactionSynthetic Communications, 1996, 26(3), 603-10,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Diphosphoryl chloride
Referencia
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Referencia
- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographolTetrahedron: Asymmetry, 2000, 11(16), 3375-3393,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water
Referencia
- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenolsJournal of Molecular Catalysis A: Chemical, 1998, 130(3),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Referencia
- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesisJournal of the Chemical Society, 1936, 184, 184-5,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt
Referencia
- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygenChinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
Referencia
- Method for preparing 4-butyl-resorcinol, China, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Diphosphoryl chloride
Referencia
- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chlorideTetrahedron, 1993, 49(19), 4015-34,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Referencia
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
Referencia
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ; heated
1.2 Reagents: Sodium acetate Solvents: Water ; heated
Referencia
- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propaneYouji Huaxue, 2008, 28(5), 918-921,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; 0.5 h, rt
Referencia
- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich ArenesJournal of Organic Chemistry, 2023, 88(14), 10002-10013,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Referencia
- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl esterHuagong Jishu Yu Kaifa, 2010, 39(4), 10-11,
2,4-Dihydroxybenzaldehyde Raw materials
- 2-Hydroxy-4-methoxybenzaldehyde
- Di-Ac-2,4-Dihydroxybenzaldehyde
- Carbonocyanidimidic amide, methyl-
- 1-(Chloromethylidene)piperazin-1-ium chloride
- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)
- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)
- 2,4-Dimethoxybenzaldehyde
- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-
2,4-Dihydroxybenzaldehyde Preparation Products
2,4-Dihydroxybenzaldehyde Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:1903965
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:sfd9315
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:A934060
Estado del inventario:in Stock
Cantidad:1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:13
Precio ($):176.0
2,4-Dihydroxybenzaldehyde Literatura relevante
-
Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566
-
Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358
-
3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
-
Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180
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Proveedores recomendados
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe